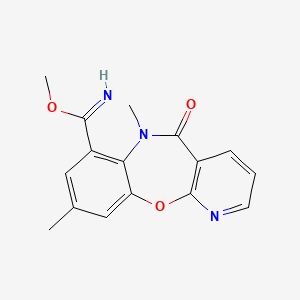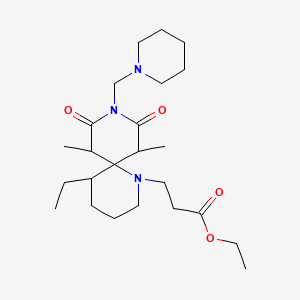
1-Piperidinepropionic acid, alpha,alpha'-(((piperidinomethyl)imino)dicarbonyl)bis(alpha-ethyl-, diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a solvent-free, light-cure adhesive designed for various applications, including tacking, bonding, encapsulating, coating, and sealing . This compound is known for its rapid curing properties when exposed to ultraviolet light, making it highly efficient for industrial use.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sch 3751 involves the polymerization of acrylic esters. The process typically includes the following steps:
Monomer Preparation: Acrylic acid or its derivatives are prepared as the primary monomers.
Polymerization: The monomers undergo free radical polymerization in the presence of initiators such as benzoyl peroxide or azobisisobutyronitrile.
Modification: The resulting polymer is then modified with specific functional groups to enhance its adhesive properties.
Industrial Production Methods
In industrial settings, Sch 3751 is produced in large-scale reactors where the reaction conditions are carefully controlled to ensure consistent quality. The process involves:
Mixing: The monomers and initiators are mixed in a reactor.
Polymerization: The mixture is heated to initiate the polymerization reaction.
Modification: Post-polymerization, the polymer is modified with additional functional groups.
Purification: The final product is purified to remove any unreacted monomers or by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Sch 3751 undergoes several types of chemical reactions, including:
Polymerization: The primary reaction involved in its synthesis.
Cross-linking: Upon exposure to ultraviolet light, the polymer chains cross-link, forming a solid adhesive layer.
Degradation: Under extreme conditions, the polymer can degrade, breaking down into smaller molecules.
Common Reagents and Conditions
Initiators: Benzoyl peroxide, azobisisobutyronitrile.
Solvents: Typically solvent-free, but in some cases, solvents like acetone may be used during the modification stage.
Conditions: Polymerization is usually carried out at elevated temperatures (60-80°C), while cross-linking occurs under ultraviolet light exposure.
Major Products Formed
The major product formed from these reactions is a solid, transparent adhesive layer with high tensile strength and excellent bonding properties.
Applications De Recherche Scientifique
Sch 3751 has a wide range of applications in scientific research, including:
Chemistry: Used as a bonding agent in various chemical experiments and industrial processes.
Biology: Employed in the encapsulation of biological samples for microscopy and other analytical techniques.
Medicine: Utilized in the development of medical devices and implants due to its biocompatibility and strong adhesive properties.
Industry: Widely used in the automotive, aerospace, and electronics industries for bonding and sealing components.
Mécanisme D'action
The mechanism of action of Sch 3751 involves the formation of strong covalent bonds between the adhesive and the substrate. Upon exposure to ultraviolet light, the polymer chains cross-link, creating a solid adhesive layer. This cross-linking process enhances the mechanical strength and durability of the adhesive. The molecular targets include the functional groups on the substrate surface, which interact with the adhesive to form strong bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Henkel Loctite AA 3751: A similar light-cure adhesive with modified acrylic ester composition.
Henkel Loctite AA 3751 LiteTak: Another variant with slightly different curing properties.
Tripoli Buffing Compound: Used for similar applications but differs in chemical composition and curing mechanism.
Uniqueness
Sch 3751 stands out due to its rapid curing time, solvent-free composition, and high tensile strength. Unlike other adhesives, it cures in seconds when exposed to ultraviolet light, making it highly efficient for industrial applications. Its modified acrylic ester composition provides excellent bonding properties and chemical resistance, making it suitable for a wide range of applications.
Propriétés
Numéro CAS |
96582-94-4 |
|---|---|
Formule moléculaire |
C24H41N3O4 |
Poids moléculaire |
435.6 g/mol |
Nom IUPAC |
ethyl 3-[5-ethyl-7,11-dimethyl-8,10-dioxo-9-(piperidin-1-ylmethyl)-1,9-diazaspiro[5.5]undecan-1-yl]propanoate |
InChI |
InChI=1S/C24H41N3O4/c1-5-20-11-10-15-26(16-12-21(28)31-6-2)24(20)18(3)22(29)27(23(30)19(24)4)17-25-13-8-7-9-14-25/h18-20H,5-17H2,1-4H3 |
Clé InChI |
FVIHUPDHGKGYEQ-UHFFFAOYSA-N |
SMILES canonique |
CCC1CCCN(C12C(C(=O)N(C(=O)C2C)CN3CCCCC3)C)CCC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


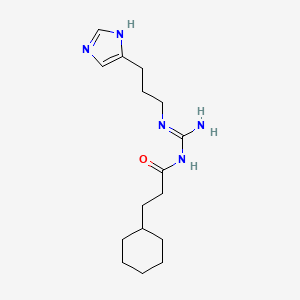

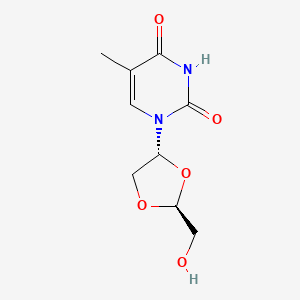
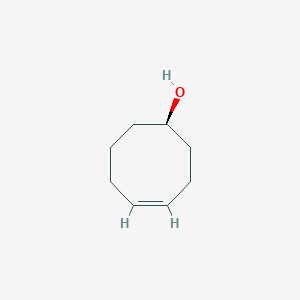
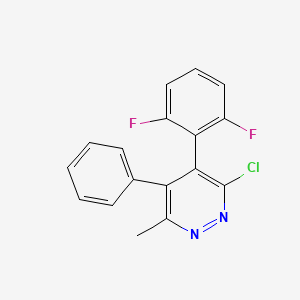

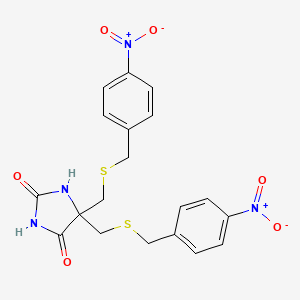
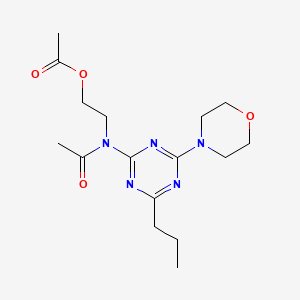

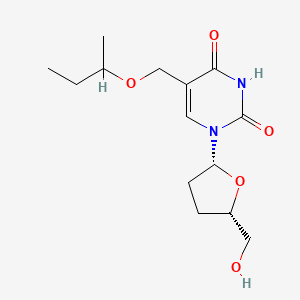

![6,9,10,16-tetrachloro-4-(5-chloro-2-hydroxybenzoyl)-2-oxa-5,8-diazatetracyclo[12.4.0.03,7.08,12]octadeca-1(14),3,6,9,11,15,17-heptaen-13-one](/img/structure/B12783862.png)
